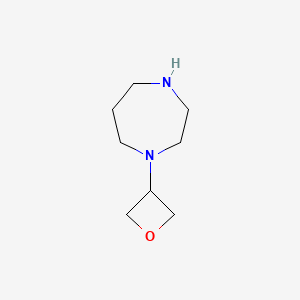

1-(Oxetan-3-yl)-1,4-diazepane

Description

Significance of Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in modern chemical research. ethz.chvulcanchem.com Their prevalence is particularly notable in the realm of pharmaceuticals, where it is estimated that a significant majority of all drugs possess a heterocyclic core. ethz.chresearchgate.net This widespread use stems from the diverse chemical and physical properties that heterocycles impart. nih.gov The incorporation of heteroatoms like nitrogen, oxygen, and sulfur introduces polarity, hydrogen bonding capabilities, and specific steric conformations that are crucial for molecular recognition by biological targets such as enzymes and receptors. nih.govnih.gov

Beyond pharmaceuticals, where they form the basis for a vast array of medicines including anticancer, antiviral, and antibacterial agents, heterocycles are integral to agrochemicals, dyes, plastics, and materials science. enaminestore.combldpharm.com Their structural diversity allows for the fine-tuning of properties like solubility, lipophilicity, and metabolic stability, making them indispensable tools for drug discovery and development. nih.govnih.gov The continuous development of new synthetic methodologies provides access to an ever-expanding variety of functionalized heterocycles, further fueling their exploration in all areas of chemical science. rsc.org

Overview of the Oxetane (B1205548) Ring System

The oxetane ring, a four-membered heterocycle containing one oxygen atom, has emerged as a valuable motif in medicinal chemistry. iucr.org Initially viewed primarily as a reactive intermediate, its unique properties have led to its incorporation into a variety of biologically active compounds to enhance their pharmacological profiles. iucr.orgacs.org

The first synthesis of the parent oxetane was reported in the 19th century. ambeed.com For many years, the development of oxetane chemistry was hampered by synthetic challenges. acs.org The formation of a four-membered ring is kinetically less favorable than the formation of three, five, or six-membered rings, making cyclization a significant hurdle. acs.org

Common synthetic routes to oxetanes include intramolecular Williamson etherification of 1,3-diols, the Paternò–Büchi reaction (a [2+2] photocycloaddition between a carbonyl compound and an alkene), and the ring expansion of epoxides. organic-chemistry.org However, these methods can be substrate-specific and sometimes result in low yields due to competing reactions like Grob fragmentation. acs.orgchemsrc.com The "rediscovery" of the oxetane ring in the early 2000s spurred the development of more robust and general synthetic methods, which has been crucial for its increased use in drug discovery programs. rsc.org

The defining feature of the oxetane ring is its significant ring strain, calculated to be approximately 107 kJ/mol. molport.com This strain arises from the deviation of the bond angles from the ideal tetrahedral angle. The C-O-C bond angle is approximately 90.2°, and the C-C-C angle is about 84.8°. acs.org While unsubstituted oxetane is nearly planar, the introduction of substituents can lead to a more puckered conformation to alleviate steric interactions. acs.orgchemsrc.com

This inherent strain makes oxetanes more reactive than their larger five- and six-membered cyclic ether counterparts, such as tetrahydrofuran (B95107). cymitquimica.comnih.gov They are susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of Lewis acids. bldpharm.comnih.gov This reactivity can be harnessed in synthetic chemistry to create more complex molecules. ambeed.com Despite this reactivity, the oxetane ring is often stable enough to be used as a structural motif in drug molecules, where it can act as a replacement for gem-dimethyl or carbonyl groups, often leading to improved properties like aqueous solubility and metabolic stability. iucr.orgorganic-chemistry.org The strained C-O-C bond also makes the oxygen atom an excellent hydrogen bond acceptor. acs.orgambeed.com

Overview of the 1,4-Diazepane Ring System

The 1,4-diazepane scaffold is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This ring system is a key structural feature in a number of biologically active compounds and is considered a "privileged scaffold" in medicinal chemistry.

The 1,4-diazepane ring system is of significant interest in drug design due to its combination of a semi-rigid structure, which can pre-organize substituents in a specific spatial arrangement, and conformational flexibility. This balance allows for effective binding to a variety of biological targets. The two nitrogen atoms provide sites for substitution, allowing for the creation of diverse libraries of compounds with varying properties.

Derivatives of 1,4-diazepane have shown a wide range of biological activities, including acting as antagonists for chemokine receptors like CXCR3 and as inhibitors of HIV protease. The ability to introduce multiple points of diversity makes this scaffold highly valuable in the lead optimization phase of drug discovery. Synthetic access to these scaffolds can be achieved through various methods, including multicomponent reactions and modular approaches starting from amino alcohols.

Seven-membered rings like 1,4-diazepane are conformationally complex due to their high degree of flexibility. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings can adopt multiple low-energy conformations, most notably chair and boat forms, as well as various twist-chair and twist-boat conformations. bldpharm.com

Data Tables

Table 1: Computed Properties for a 1-(Oxetan-3-yl)-1,4-diazepane Analog

The following table presents computed properties for a closely related analog, 1,6,6-Trimethyl-4-(oxetan-3-yl)-1,4-diazepane, which provides insight into the general physicochemical characteristics of this class of compounds.

| Property | Value | Source |

| Molecular Weight | 198.31 g/mol | PubChem |

| XLogP3-AA | 1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 198.173213330 Da | PubChem |

| Topological Polar Surface Area | 15.7 Ų | PubChem |

Data for 1,6,6-Trimethyl-4-(oxetan-3-yl)-1,4-diazepane (PubChem CID: 121246913).

Table 2: General Conformational Characteristics of Substituted 1,4-Diazepane Systems

| Characteristic | Description | Source(s) |

| Primary Conformations | Exists in a dynamic equilibrium between multiple conformations, primarily chair, boat, twist-chair, and twist-boat forms. | bldpharm.com |

| Energy Barriers | Interconversion barriers between conformations are relatively low, typically in the range of 10-17 kcal/mol. | |

| Substituent Effects | The nature and steric bulk of N-substituents significantly influence the preferred conformation, often favoring equatorial positioning to minimize steric hindrance. | bldpharm.com |

| Bioactive Conformation | The flexible nature allows the scaffold to adopt specific conformations, such as those mimicking β-turns, to bind effectively to biological targets. |

The Integrated Scaffold: this compound as a Hybrid System

The chemical entity this compound represents a sophisticated molecular architecture that strategically combines two distinct and medicinally significant heterocyclic scaffolds: the oxetane ring and the 1,4-diazepane nucleus. This fusion creates a hybrid system where the physicochemical and structural characteristics of each component are merged, resulting in a building block with considerable potential in drug discovery and medicinal chemistry. The development of such hybrid molecules stems from research focused on leveraging the unique properties of both oxetane and diazepine (B8756704) chemistry.

The oxetane moiety, a four-membered ether, is increasingly recognized as a valuable functional group in modern medicinal chemistry. Its incorporation into a molecule can lead to profound and beneficial changes in key drug-like properties. rsc.org The oxetane ring is prized for its ability to impart a significant three-dimensional character to an otherwise flat molecule, which can improve binding to biological targets and provide access to unexplored chemical space. Furthermore, its polar nature and low molecular weight can enhance aqueous solubility and reduce lipophilicity. The oxetane group can also serve as a bioisostere for other common functionalities, like gem-dimethyl or carbonyl groups, while offering improved metabolic stability by blocking sites susceptible to enzymatic degradation.

Concurrently, the 1,4-diazepane ring, a seven-membered heterocycle with two nitrogen atoms, is considered a "privileged structure" in medicinal chemistry. This designation is reserved for scaffolds that can bind to multiple, diverse biological targets, and derivatives have shown a wide array of biological activities. The 1,4-diazepane framework provides a flexible yet constrained conformational profile and features two nitrogen atoms that serve as convenient points for synthetic modification, allowing for the attachment of various substituents to modulate pharmacological activity and pharmacokinetic properties. Research has demonstrated the utility of the 1,4-diazepane ring system in the design of compounds for a range of therapeutic applications.

In the integrated system of this compound, the oxetane ring is attached at the 3-position to one of the nitrogen atoms of the diazepane core. This specific arrangement creates a secondary amine at the 4-position of the diazepane ring, which remains available for further chemical elaboration. This allows chemists to use this compound as a versatile scaffold. The oxetane moiety can fine-tune the physicochemical properties of the parent structure, while the remaining secondary amine provides a handle for introducing additional pharmacophoric elements or for linking the scaffold to a larger molecular assembly. This design strategy is exemplified in the synthesis of more complex molecules where the oxetane-diazepane unit is a core component. rsc.org

The combination of these two frameworks into a single molecule yields a chemical tool that offers a pre-packaged set of desirable attributes: the solubility and metabolic stability enhancements from the oxetane, coupled with the proven biological relevance and synthetic versatility of the 1,4-diazepane scaffold.

Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt

This table outlines key computed and measured properties of the parent compound and its common salt form.

| Property | This compound | This compound dihydrochloride | Source |

| CAS Number | 1537884-03-9 | 2256060-33-8 | chemsrc.comchiralen.com |

| Molecular Formula | C₈H₁₆N₂O | C₈H₁₈Cl₂N₂O | chiralen.comnih.gov |

| Molecular Weight | 156.23 g/mol | 229.15 g/mol | chiralen.comnih.gov |

| IUPAC Name | This compound | This compound;dihydrochloride | chemsrc.comchiralen.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1537884-03-9 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 g/mol |

IUPAC Name |

1-(oxetan-3-yl)-1,4-diazepane |

InChI |

InChI=1S/C8H16N2O/c1-2-9-3-5-10(4-1)8-6-11-7-8/h8-9H,1-7H2 |

InChI Key |

VVKLEWHVEJWLRR-UHFFFAOYSA-N |

SMILES |

C1CNCCN(C1)C2COC2 |

Canonical SMILES |

C1CNCCN(C1)C2COC2 |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analysis of synthesized chemical entities, enabling both the separation of the target compound from impurities and its quantitative assessment.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like 1-(Oxetan-3-yl)-1,4-diazepane. A reversed-phase HPLC method is typically developed for the analysis of nitrogen-containing heterocyclic compounds. pharmacophorejournal.comnih.govnih.gov Such a method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. pharmacophorejournal.com

For a compound like this compound, a C18 column is a common choice for the stationary phase. pharmacophorejournal.com The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol, delivered in either an isocratic or gradient elution mode. researchgate.net Ultraviolet (UV) detection is often employed, with the detection wavelength set to a value where the analyte exhibits significant absorbance, typically around 240 nm for similar structures. researchgate.net

Method validation is performed according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. pharmacophorejournal.com The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile: 0.05M Ammonium Acetate (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | ~4.5 min |

This table presents a hypothetical set of parameters based on common methodologies for related compounds.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its relatively high polarity and low volatility. However, the technique can be employed if the compound is first converted into a more volatile derivative through a chemical derivatization process. For instance, acylation of the amine groups in the diazepane ring could increase the compound's volatility, making it amenable to GC analysis.

In such a case, a capillary column with a nonpolar or medium-polarity stationary phase would be used. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing both quantitative data and structural information from the fragmentation pattern.

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A typical TLC analysis would involve spotting the reaction mixture onto a silica (B1680970) gel plate (the stationary phase) and developing it in a chamber containing an appropriate mobile phase, often a mixture of a polar solvent (like ethyl acetate or methanol) and a nonpolar solvent (like hexane). The separation is based on the differential partitioning of the components between the stationary and mobile phases. After development, the plate is visualized, commonly under UV light or by staining with an appropriate reagent (e.g., potassium permanganate (B83412) or iodine), to reveal the spots corresponding to the reactants and products. The difference in the retention factor (Rf) values allows for a qualitative assessment of the reaction's conversion. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

To perform this analysis, a high-quality single crystal of this compound must first be grown. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined. nih.gov

The crystal structure of a related compound, 1,4-Ditosyl-1,4-diazepane, was solved in the orthorhombic space group P212121. nih.gov It is plausible that this compound or its derivatives could crystallize in a similar system. The analysis would reveal the conformation of the seven-membered diazepane ring, which typically adopts a twist-chair or boat-like conformation, as well as the orientation of the oxetane (B1205548) substituent.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C8H16N2O |

| Formula Weight | 156.23 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.1 |

| **β (°) ** | 98.5 |

| Volume (Å3) | 950.4 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.09 |

This table is for illustrative purposes only and represents plausible data for the target compound based on the analysis of similar small organic molecules.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Ditosyl-1,4-diazepane |

| Acetonitrile |

| Ammonium acetate |

| Ethyl acetate |

| Hexane |

| Iodine |

| Methanol |

Conformational Landscape and Dynamics of 1 Oxetan 3 Yl 1,4 Diazepane

Inherent Conformational Preferences of the 1,4-Diazepane Ring

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, exhibits significant conformational flexibility. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings can adopt a variety of non-planar structures, including chair, boat, and twist-boat forms.

Analysis of Chair, Boat, and Twist-Boat Conformations in Seven-Membered Rings

Seven-membered rings like cycloheptane (B1346806) and its heterocyclic analogs are characterized by a complex potential energy surface with multiple low-energy conformations. The primary conformers are typically variations of chair, boat, and twist-boat structures. In contrast to six-membered rings, where the chair conformation is overwhelmingly the most stable, the energy differences between the various conformations in seven-membered rings can be small, leading to a dynamic equilibrium between several forms.

For cyclohexane, the chair conformation is significantly more stable than the boat and twist-boat forms due to minimized angle and torsional strain. The twist-boat conformation is generally more stable than the true boat form as it alleviates some of the flagpole interactions and eclipsing strain present in the boat. In seven-membered rings, the twist-boat and twisted-chair conformations are often found to be the most stable. For instance, NMR spectroscopy, X-ray crystallography, and molecular modeling studies on N,N-disubstituted-1,4-diazepane derivatives have indicated a preference for a twist-boat ring conformation in the solid state and in solution. nih.gov The chair conformation of the parent homopiperazine (B121016) (1,4-diazepane) has also been observed, showcasing the dynamic nature of this ring system.

| Conformation | Relative Stability in Cyclohexane | Key Strain Features |

| Chair | Most Stable | Low angle and torsional strain |

| Twist-Boat | Intermediate | Reduced flagpole and eclipsing strain compared to boat |

| Boat | Least Stable | Significant flagpole (steric) and eclipsing (torsional) strain |

Stereoelectronic Effects of Nitrogen Atoms on Ring Pucker

The presence of two nitrogen atoms in the 1,4-diazepane ring introduces significant stereoelectronic effects that influence its conformational preferences. These effects arise from the interaction of the nitrogen lone pairs with adjacent sigma bonds. The orientation of these lone pairs relative to the ring's framework can stabilize or destabilize certain conformations.

One of the key stereoelectronic interactions is the anomeric effect, which describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to favor an axial orientation. While the classical anomeric effect is defined for pyranose rings, generalized anomeric effects are observed in various heterocyclic systems. In the context of 1,4-diazepane, the interaction between the lone pair of one nitrogen atom and the antibonding orbital (σ*) of a C-N or C-C bond can lead to a stabilization of specific gauche conformations. This can influence the puckering of the ring to maximize these favorable orbital overlaps.

Spectroscopic Investigations of Ring Inversion and Dynamic Conformational Processes (e.g., Dynamic NMR)

The low energy barriers between the different conformations of the 1,4-diazepane ring result in rapid interconversion at room temperature. This dynamic process, often referred to as ring inversion or pseudorotation, can be studied using spectroscopic techniques, most notably dynamic nuclear magnetic resonance (NMR) spectroscopy.

By monitoring the changes in NMR spectra as a function of temperature, it is possible to determine the rates of conformational exchange and the energy barriers associated with these processes. At low temperatures, the interconversion is slow on the NMR timescale, and signals for individual conformers may be observed. As the temperature is increased, the rate of exchange increases, leading to broadening of the NMR signals. At the coalescence temperature, the signals for the interconverting species merge into a single, broad peak. At even higher temperatures, a single, sharp, time-averaged signal is observed.

Studies on related seven-membered rings, such as 1,4-benzodiazepin-2-ones, have utilized dynamic and 2D-EXSY NMR to characterize ring inversion barriers. acs.org For these systems, energy barriers for ring inversion have been experimentally determined and computationally validated. For example, the calculated energy barrier for the ring inversion of diazepam is approximately 17.6 kcal/mol. This value provides a reasonable estimate for the energy barrier that might be expected for the ring inversion of a 1,4-diazepane ring. Such studies provide valuable insights into the flexibility of the ring system and the energetic landscape of its conformational interconversions.

Conformational Features of the Oxetan-3-yl Substituent

Ring Strain and Puckering Characteristics of the Four-Membered Oxetane (B1205548)

The oxetane ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. The inherent ring strain of oxetane is approximately 106 kJ·mol⁻¹ (about 25.3 kcal/mol). This high degree of strain influences its chemical reactivity and conformational behavior.

The unsubstituted oxetane ring is nearly planar, but it does exhibit a slight puckering. X-ray crystallographic studies have shown a small puckering angle. The introduction of substituents on the oxetane ring can significantly increase the degree of puckering to relieve unfavorable eclipsing interactions. For example, the puckering angle in the biodegradable insecticide EDO, a substituted oxetane, was found to be 16°. acs.org 3,3-disubstitution on the oxetane ring is known to further enhance this puckering effect.

| Parameter | Value |

| Ring Strain Energy | ~106 kJ·mol⁻¹ (~25.3 kcal/mol) |

| Puckering Angle (unsubstituted) | Small |

| Puckering Angle (substituted) | Increased to relieve eclipsing interactions |

Orientation and Rotational Barriers of the Oxetan-3-yl Group

Intermolecular and Intramolecular Interactions Influencing Overall Conformation

The conformational landscape of 1-(Oxetan-3-yl)-1,4-diazepane is dictated by a complex interplay of non-covalent interactions, both within the molecule (intramolecular) and with its surrounding environment (intermolecular). These forces determine the preferred three-dimensional arrangement of the molecule, which in turn can influence its physicochemical properties and biological activity. While specific experimental data for this compound is not extensively available in the current literature, a detailed analysis of its constituent rings—the 1,4-diazepane and the oxetane moieties—provides significant insight into the interactions at play.

The seven-membered 1,4-diazepane ring is inherently flexible and can adopt a variety of conformations. The two most common forms are the twist-boat and a pseudo-chair conformation. For some N,N-disubstituted 1,4-diazepane derivatives, the twist-boat conformation has been identified as a low-energy state. nih.gov In its unsubstituted form, known as homopiperazine, the 1,4-diazepane ring has been observed to adopt a pseudo-chair conformation in the solid state. mdpi.com The presence of the oxetan-3-yl substituent at one of the nitrogen atoms can be expected to influence the conformational equilibrium of the diazepane ring.

The oxetane ring itself is a puckered, four-membered heterocycle characterized by significant ring strain. beilstein-journals.orgnih.gov This strained nature, particularly the compressed C-O-C bond angle, enhances the exposure of the oxygen atom's lone pairs, making it a potent hydrogen bond acceptor. beilstein-journals.orgnih.gov

Intramolecular Interactions:

Another key intramolecular interaction is steric hindrance. The oxetanyl substituent is bulky and its orientation relative to the diazepane ring will be a critical factor in determining the most stable conformation. The molecule will likely adopt a shape that minimizes steric clash between the oxetane ring and the protons on the diazepane ring.

Interactive Table 1: Potential Intramolecular Interactions in this compound

| Interaction Type | Donor/Origin | Acceptor/Origin | Potential Consequence |

| Hydrogen Bonding | N-H of diazepane | Oxygen of oxetane | Stabilization of a specific conformer, reduced flexibility |

| Steric Hindrance | Oxetane ring protons | Diazepane ring protons | Restriction of bond rotations, preference for less crowded conformations |

| Dipole-Dipole | C-N and C-O bonds | C-N and C-O bonds | Influence on the overall molecular dipole and conformational preference |

Intermolecular Interactions:

In a condensed phase (liquid or solid), molecules of this compound will interact with each other. These intermolecular forces are crucial in determining the bulk properties of the compound, such as its melting point, boiling point, and solubility.

Given the presence of a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the two nitrogen atoms of the diazepane ring and the oxygen atom of the oxetane ring), intermolecular hydrogen bonding is expected to be a dominant force. This can lead to the formation of dimers or larger aggregates in the solid state and in non-polar solvents.

Interactive Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bonding | N-H --- N or N-H --- O | Strong interaction influencing crystal packing and solubility |

| Dipole-Dipole Interactions | Polar C-N and C-O bonds | Contributes to the overall cohesion in the condensed phase |

| Van der Waals Forces | Entire molecule | Ubiquitous, weaker forces contributing to intermolecular attraction |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies: Unexplored Territory

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, provide profound insights into the electronic nature of molecules. For 1-(Oxetan-3-yl)-1,4-diazepane, these studies would be invaluable.

Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals (FMOs)

An analysis of the electronic structure would reveal how electrons are distributed across the molecule, highlighting regions of high and low electron density. This is fundamental to understanding its reactivity. The charge distribution, often visualized through atomic charges, would pinpoint electronegative and electropositive centers. Furthermore, the study of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for predicting chemical reactivity and the types of reactions the molecule might undergo. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Energetics of Conformational Isomers and Transition States

The inherent flexibility of the diazepane and oxetane (B1205548) rings suggests that this compound can exist in various conformations. Quantum mechanical calculations are necessary to determine the relative energies of these conformational isomers, identifying the most stable, low-energy forms. Moreover, mapping the potential energy surface would allow for the identification of transition states between these conformers, providing insight into the dynamics of their interconversion.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a vital tool for visualizing the charge distribution of a molecule from the perspective of an approaching reagent. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering a predictive guide to its intermolecular interactions and potential binding sites for other molecules.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: Awaiting Investigation

While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics simulations are essential for exploring the conformational landscape and behavior of molecules over time, especially in a biological or solution-phase environment.

Conformational Sampling and Trajectory Analysis

Due to its structural flexibility, a thorough exploration of the conformational space of this compound is warranted. Molecular dynamics simulations can track the atomic movements over time, generating a trajectory that reveals the accessible conformations and the transitions between them. This analysis would provide a dynamic picture of the molecule's shape and flexibility.

Influence of Solvation on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly by the solvent. Molecular dynamics simulations that include explicit solvent molecules are crucial for understanding how interactions with the solvent (e.g., water) affect the conformational preferences of this compound. These simulations can reveal the formation of hydrogen bonds and other non-covalent interactions that stabilize certain conformations in solution.

In Silico Tools for Predicting Scaffold Behavior and Design Elements

The compound this compound combines two structurally significant heterocyclic motifs: a strained oxetane ring and a flexible diazepane ring. Computational tools are indispensable for predicting how this unique combination influences the molecule's properties and its potential interactions with biological targets. In silico methods allow for the rapid, cost-effective evaluation of molecular characteristics, guiding the design of new entities with improved therapeutic profiles. These computational approaches are broadly categorized into ligand-based and structure-based design principles, alongside quantitative structure-property relationship (QSPR) modeling.

Ligand-Based and Structure-Based Design Principles for Scaffolds

Ligand-based and structure-based design represent two cornerstone strategies in computational drug discovery. Their application to the this compound scaffold allows for a comprehensive exploration of its potential as a building block in medicinal chemistry.

Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on analyzing the properties of molecules known to interact with the target to derive a pharmacophore model. For the this compound scaffold, a ligand-based approach would involve identifying its key chemical features that could be crucial for biological activity.

The oxetane ring is a particularly interesting feature. It is often used as a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities. nih.govacs.org Its incorporation can lead to improved physicochemical properties such as enhanced solubility, metabolic stability, and lipophilicity, while also increasing the three-dimensional character (sp³ content) of a molecule. nih.govnih.gov The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, a key interaction in many pharmacophore models. acs.orgnih.gov The diazepane ring, with its two nitrogen atoms and conformational flexibility, offers sites for hydrogen bond donors and acceptors, as well as points for substitution to explore chemical space. nih.govopenpharmaceuticalsciencesjournal.com

A hypothetical pharmacophore model for a molecule containing this scaffold might include:

A hydrogen bond acceptor feature from the oxetane oxygen.

One or two hydrogen bond donor features from the diazepane nitrogens (depending on substitution).

A positive ionizable feature associated with one of the diazepane nitrogens at physiological pH.

Defined hydrophobic or aromatic features based on further substitutions on the scaffold.

Structure-Based Design: When the 3D structure of a biological target (like an enzyme or receptor) is available, structure-based design can be used to guide the optimization of a ligand. drugdesign.org This involves docking the scaffold into the target's binding site to predict its binding mode and affinity. drugdesign.org

For the this compound scaffold, docking studies would be crucial for understanding how its distinct components interact with a protein's active site. nih.gov The conformational flexibility of the seven-membered diazepane ring is a critical factor; computational studies have shown that diazepane derivatives can adopt low-energy twist-boat conformations that may be essential for receptor binding. nih.gov Molecular dynamics simulations can further elucidate the stability of these binding poses and the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govnih.gov

For instance, the oxetane moiety could be designed to fit into a specific hydrophobic pocket while its oxygen atom forms a critical hydrogen bond with a residue in the active site. nih.gov The diazepane ring could position substituents to interact with different regions of the binding pocket, effectively anchoring the molecule. nih.govnih.gov This iterative process of docking, scoring, and synthesizing new analogs is a powerful strategy for lead optimization. mdpi.com

| Design Principle | Application to this compound Scaffold | Key Features & Considerations |

| Ligand-Based Design | Development of pharmacophore models based on known active molecules. | Oxetane as a hydrogen bond acceptor and polar motif; diazepane as a source of H-bond donors/acceptors and a flexible linker. |

| Structure-Based Design | Docking into a known protein target to predict binding orientation and affinity. | Conformational analysis of the diazepane ring (e.g., twist-boat); positioning of the oxetane in specific sub-pockets; iterative design based on predicted interactions. |

Quantitative Structure–Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure–Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.netiajps.com This approach is vital for predicting attributes like solubility, lipophilicity (logP/logD), metabolic stability, and permeability without the need for extensive experimental testing. mdpi.com

For this compound, a QSPR model would begin by calculating a wide range of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure.

Key Molecular Descriptors for QSPR Modeling:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the number of rotatable bonds, which influences conformational flexibility. frontiersin.org

Electronic Descriptors: These relate to the molecule's electronic properties, such as dipole moment and partial charges on atoms. The polar oxetane ring significantly influences these properties. acs.orgnih.gov

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these can include energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: These include calculated values like molecular weight (MW), octanol-water partition coefficient (logP), and topological polar surface area (TPSA). frontiersin.org

Once calculated, these descriptors are used to build a predictive model using statistical methods or machine learning algorithms. nih.govnih.gov For example, a QSPR model could predict that the incorporation of the oxetane moiety lowers the lipophilicity (logP) and increases the topological polar surface area (TPSA) compared to a carbocyclic analogue, which often leads to improved aqueous solubility. nih.govnih.gov Studies on similar heterocyclic systems have successfully used QSPR to predict biological activities and physicochemical properties. openpharmaceuticalsciencesjournal.comnih.gov The goal is to create a robust model that can accurately predict the properties of newly designed derivatives of the this compound scaffold, thereby accelerating the drug discovery process. mdpi.com

Below is a table of calculated physicochemical properties for the parent scaffold, which would serve as input for QSPR models.

| Property/Descriptor | Predicted Value | Significance in QSPR |

| Molecular Weight (MW) | 156.21 g/mol | Influences size and diffusion properties. |

| cLogP (Lipophilicity) | -1.25 | Predicts solubility and permeability. |

| Topological Polar Surface Area (TPSA) | 41.9 Ų | Correlates with transport properties and cell permeability. frontiersin.org |

| Hydrogen Bond Donors | 2 | Key for molecular recognition and interaction with targets. |

| Hydrogen Bond Acceptors | 3 | Key for molecular recognition and interaction with targets. |

| Rotatable Bonds | 1 | Indicates molecular flexibility. frontiersin.org |

Chemical Reactivity and Synthetic Transformations of the 1 Oxetan 3 Yl 1,4 Diazepane Scaffold

Reactions Involving the Oxetane (B1205548) Ring System

The inherent ring strain of the oxetane moiety, approximately 106 kJ·mol⁻¹, renders it susceptible to a variety of ring-opening and rearrangement reactions. acs.org This reactivity can be harnessed for the introduction of diverse functional groups and the construction of new heterocyclic frameworks.

The oxetane ring in N-substituted oxetanes can be opened by a range of nucleophiles, typically under acidic conditions or with strong nucleophiles. magtech.com.cn For the 1-(Oxetan-3-yl)-1,4-diazepane scaffold, nucleophilic attack is expected to occur at the less sterically hindered methylene (B1212753) carbons of the oxetane ring. Under acidic catalysis, protonation of the oxetane oxygen activates the ring for attack by weaker nucleophiles.

Strong nucleophiles can directly attack the oxetane ring, leading to the formation of 3-substituted-3-(1,4-diazepan-1-yl)propan-1-ol derivatives. A variety of carbon, nitrogen, and sulfur-based nucleophiles can be employed in these transformations. For instance, the use of organometallic reagents, amines, or thiols would lead to the corresponding functionalized diazepane derivatives.

Subsequent annulation reactions can follow the initial ring-opening. The newly introduced functional group from the nucleophile and the hydroxyl group resulting from the ring-opening can participate in intramolecular cyclization reactions to form larger, more complex heterocyclic systems. For example, if the nucleophile contains a second reactive site, a subsequent cyclization could lead to the formation of fused or spirocyclic structures.

Table 1: Representative Nucleophilic Ring-Opening Reactions of N-Aryl Oxetanes

| Nucleophile | Product | Reference |

| 2-Mercaptobenzothiazole | 3-(Benzothiazol-2-ylthio)-1-arylpropan-1-ol | acs.org |

| Indole | 3-(Indol-3-yl)-1-arylpropan-1-ol | acs.org |

| Thiophenol | 3-(Phenylthio)-1-arylpropan-1-ol | researchgate.net |

This table presents analogous reactions with N-aryl oxetanes, which serve as a model for the expected reactivity of the N-(oxetan-3-yl) moiety in this compound.

The oxetane ring can be activated by electrophiles, leading to ring-opening or rearrangement. Lewis acids are commonly used to coordinate with the oxetane oxygen, facilitating cleavage of a C-O bond and the formation of a carbocationic intermediate. This intermediate can then be trapped by nucleophiles or undergo rearrangement.

In the context of this compound, treatment with a Lewis acid could lead to the formation of a stabilized carbocation at the 3-position of the former oxetane ring, which is alpha to the diazepane nitrogen. This intermediate could then react with various nucleophiles.

Rearrangement pathways for oxetanes often lead to the formation of tetrahydrofuran (B95107) derivatives. While less common for 3-substituted oxetanes, acid-catalyzed rearrangements can occur under specific conditions, providing a route to isomeric five-membered oxygen heterocycles. The specific pathway would be influenced by the nature of the electrophilic activator and the reaction conditions.

The strained four-membered oxetane ring can undergo catalytic ring expansion to form larger, thermodynamically more stable five- or six-membered oxygen-containing heterocycles, such as tetrahydrofurans and tetrahydropyrans. nih.govbeilstein-journals.org These transformations are often mediated by transition metal catalysts or proceed through photochemically generated carbenes. beilstein-journals.org

For instance, reaction with a suitable carbene source in the presence of a catalyst can lead to the insertion of a carbon atom into one of the C-O bonds of the oxetane ring, resulting in a tetrahydrofuran derivative. The regioselectivity of this insertion can often be controlled by the choice of catalyst and the substituents on the oxetane ring. Such reactions provide a powerful tool for expanding the diversity of heterocyclic scaffolds accessible from the this compound core.

Reactions Involving the 1,4-Diazepane Ring System

The 1,4-diazepane ring contains two secondary amine functionalities, which are the primary sites for chemical modification. These nitrogen centers can be functionalized through a variety of standard organic transformations.

The secondary amines of the 1,4-diazepane ring are nucleophilic and can readily undergo alkylation, acylation, and sulfonylation reactions. Given the presence of two nitrogen atoms, regioselective functionalization can be a challenge. However, by using protecting group strategies or by carefully controlling the stoichiometry of the reagents, it is often possible to achieve mono- or di-functionalization as desired.

Alkylation: The nitrogen atoms can be alkylated using alkyl halides or through reductive amination. nih.gov The choice of alkylating agent and reaction conditions will determine the degree of alkylation.

Acylation: Acylation with acyl chlorides or anhydrides provides the corresponding amides. mdpi.com These reactions are typically high-yielding and can be used to introduce a wide range of acyl groups.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. nih.govnih.gov This functionalization can be used to introduce aryl or alkylsulfonyl groups, which can modulate the physicochemical properties of the molecule.

Table 2: Examples of N-Functionalization of 1,4-Diazepane Derivatives

| Reaction Type | Reagent | Product Type | Reference |

| Alkylation | 4-Alkoxy-2-hydroxybenzaldehydes / NaBH₄ | N,N'-Dialkylated 1,4-diazepane | nih.gov |

| Acylation | Aroyl chloride | N-Acyl-1,4-diazepane | mdpi.com |

| Sulfonylation | 4-Fluoroisoquinoline-5-sulfonyl chloride | N-Sulfonyl-1,4-diazepane | google.com |

While functionalization at the nitrogen centers is more common, reactions involving the carbon atoms of the 1,4-diazepane ring are also possible, although they often require more specialized methods. C-H activation strategies, for example, can be employed to introduce substituents at specific carbon positions. nih.gov

Palladium-catalyzed C-H activation has been used for the regioselective halogenation of related benzodiazepine (B76468) systems, and similar methodologies could potentially be applied to the 1,4-diazepane ring. nih.gov The directing group, which is often a coordinating group attached to one of the nitrogen atoms, plays a crucial role in determining the site of functionalization. Such methods open up avenues for the synthesis of diazepane derivatives with substitution patterns that are not accessible through traditional synthetic routes.

Cascade and Tandem Reactions for Complex Molecule Synthesis

The strategic integration of cascade and tandem reactions in organic synthesis allows for the construction of complex molecular architectures from simpler precursors in a highly efficient manner, often minimizing purification steps and reducing waste. The this compound scaffold is a unique bifunctional building block, poised for exploitation in such processes. Its structure combines a nucleophilic 1,4-diazepane ring with a strained oxetane moiety, offering orthogonal reactivity that can be harnessed to initiate a sequence of bond-forming events. While specific examples utilizing this exact scaffold in cascade reactions are not yet prevalent in the literature, its constituent heterocycles' known reactivity profiles provide a strong basis for predicting its potential in complex molecule synthesis.

The 1,4-diazepane portion of the molecule contains two secondary amine functionalities, which can act as nucleophiles or be functionalized to participate in various coupling reactions. The oxetane ring, on the other hand, is susceptible to ring-opening reactions under both acidic and nucleophilic conditions due to its inherent ring strain. acs.org This dual reactivity is the foundation for designing tandem sequences where an initial reaction involving the diazepane ring sets the stage for a subsequent intramolecular ring-opening of the oxetane, leading to the formation of intricate polycyclic systems. nih.govnih.govacs.org

One potential cascade strategy involves an initial functionalization of one of the nitrogen atoms of the diazepane ring, followed by an intramolecular reaction with the oxetane. For instance, an N-alkylation or N-arylation could introduce a side chain that, upon activation, could cyclize onto the oxetane ring. Such tandem transformations, which combine a carbon-carbon or carbon-heteroatom bond formation with a subsequent cyclization, are powerful tools for rapidly building molecular complexity. nih.govacs.org

Another plausible approach is the use of this compound in multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials, are highly convergent and atom-economical. The diazepane moiety could, for example, participate in Ugi or Passerini-type reactions, with the resulting product poised for a post-condensation transformation involving the oxetane ring.

The following data table outlines hypothetical cascade and tandem reactions involving the this compound scaffold, based on established reactivity patterns of its constituent rings. These examples are intended to be illustrative of the potential synthetic utility of this versatile building block.

Table 1: Hypothetical Cascade and Tandem Reactions of this compound

| Reaction Type | Reactants | Proposed Conditions | Resulting Complex Scaffold | Key Transformations |

| Tandem N-Arylation/Intramolecular Oxetane Ring-Opening | This compound, 2-bromobenzaldehyde | 1. Pd-catalyst, base (e.g., Cs₂CO₃) 2. Acid catalyst (e.g., TsOH) | Fused tricyclic diazepino-oxazine | Buchwald-Hartwig amination followed by intramolecular oxetane ring-opening and cyclization |

| Ugi Multicomponent Reaction/Intramolecular Cyclization | This compound, an aldehyde, an isocyanide, a carboxylic acid | 1. Methanol, room temperature 2. Lewis acid (e.g., In(OTf)₃) | Substituted piperazinone fused with a seven-membered ring | Ugi four-component reaction followed by intramolecular oxetane ring-opening by the newly formed amide |

| Tandem Michael Addition/Intramolecular Alkylation | This compound, α,β-unsaturated ester | 1. Base (e.g., K₂CO₃) 2. Acid-catalyzed ring opening and cyclization | Bicyclic diazepane derivative with a hydroxylated side chain | Aza-Michael addition followed by intramolecular cyclization involving the oxetane ring |

| Pictet-Spengler-type Cascade | This compound, an aldehyde with an activating group | Acid catalyst (e.g., TFA) | Fused polyheterocyclic system | Initial condensation and cyclization followed by intramolecular oxetane ring-opening |

The development of such cascade and tandem reactions starting from the this compound scaffold would provide rapid access to novel three-dimensional molecular frameworks. These complex structures are of significant interest in medicinal chemistry and materials science. Further research in this area is warranted to explore the full synthetic potential of this promising heterocyclic building block.

The Role of 1 Oxetan 3 Yl 1,4 Diazepane As a Versatile Research Scaffold

Heterocyclic Scaffolds as Tools for Chemical Space Exploration

Heterocyclic scaffolds are fundamental building blocks in drug discovery, forming the core of a vast number of approved therapeutic agents. digitellinc.com The prioritization of new scaffolds is a significant challenge, with fewer than ten new ring systems per year making it into an approved drug. digitellinc.com These cyclic structures, which contain atoms of at least two different elements in their rings, provide a rigid or semi-rigid framework upon which various functional groups can be appended. This allows for the systematic exploration of chemical space—the vast ensemble of all possible molecules—in a controlled and efficient manner. researchgate.netnih.gov By modifying the substituents on a common heterocyclic core, chemists can generate large libraries of diverse compounds, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. nih.gov

The inclusion of heteroatoms such as nitrogen and oxygen introduces key physicochemical properties, including polarity, hydrogen bonding capability, and altered metabolic profiles, which are critical for molecular recognition and pharmacokinetic properties. chemrxiv.org The three-dimensional arrangement of atoms in heterocyclic scaffolds is particularly important, as it allows for precise spatial orientation of functional groups to interact with complex biological targets like enzymes and receptors. mdpi.com Scaffolds rich in sp³-hybridized carbons, such as 1-(Oxetan-3-yl)-1,4-diazepane, are of particular interest as they increase three-dimensionality, which can lead to improved solubility and provide access to novel chemical space compared to flatter, aromatic systems. nih.govtcichemicals.com

The Oxetane (B1205548) Moiety as a Strategic Design Element

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a strategic design element. nih.govacs.org Its unique combination of stability, polarity, and compact three-dimensional structure makes it an attractive motif for modifying molecular properties. acs.orgnih.gov Once considered an exotic curiosity, the oxetane unit is now frequently incorporated into drug candidates to enhance "drug-like" characteristics. acs.orgenamine.net

The three tetrahedral, sp³-hybridized carbon atoms of the oxetane ring contribute to a molecule's three-dimensionality. nih.gov This increased sp³ character is a desirable trait in modern drug discovery, often correlating with improved clinical success rates by enhancing properties such as aqueous solubility. nih.govnih.gov

| Parameter | Value | Significance |

|---|---|---|

| Ring Strain Energy | ~106 kJ·mol⁻¹ | Contributes to defined geometry and specific reactivity. nih.gov |

| Structure | Nearly planar | Reduces gauche interactions compared to cyclobutane. nih.gov |

| C-O-C Bond Angle | ~90.2° | Exposes oxygen lone pairs, enhancing Lewis basicity. acs.org |

| Hybridization | sp³-rich | Increases three-dimensionality and can improve solubility. nih.gov |

The strained C–O–C bond angle in the oxetane ring exposes the oxygen atom's lone pair of electrons, making it a particularly effective hydrogen bond acceptor. acs.orgbeilstein-journals.org This capability is crucial for mediating interactions with biological targets. nih.gov Studies have shown that oxetanes are more potent hydrogen bond acceptors than other cyclic ethers and can compete with many carbonyl functional groups, such as those in ketones and esters. acs.orgbeilstein-journals.org Only amides typically provide a better hydrogen bond acceptor. acs.org

This strong hydrogen-bonding ability allows the oxetane moiety to form favorable interactions within protein binding pockets. For example, docking studies of certain enzyme inhibitors have shown that the oxetane moiety establishes critical hydrogen bond interactions with amino acid residues like serine. nih.gov In the context of this compound, the oxetane's oxygen atom provides a key interaction point that can be exploited in the design of targeted ligands.

A significant application of the oxetane moiety in medicinal chemistry is its use as a bioisostere—a substituent that retains similar physical or chemical properties to the original group. The oxetane ring has been successfully employed as a replacement for several common functional groups, leading to improved compound profiles. nih.gov

Notably, it serves as an effective isostere for the gem-dimethyl group and the carbonyl group. nih.govenamine.netresearchgate.net

Replacement for gem-Dimethyl Group: The oxetane ring occupies a similar volume to a gem-dimethyl group but is significantly more polar and less lipophilic. nih.gov This substitution can lead to enhanced aqueous solubility, improved metabolic stability, and better lipophilic efficiency. enamine.netnih.govcambridgemedchemconsulting.com

Replacement for Carbonyl Group: The oxetane moiety has comparable dipole moment, lone pair spatial orientation, and hydrogen bonding properties to a carbonyl group. nih.gov However, unlike carbonyls which can be susceptible to metabolic reduction or chemical attack, the oxetane ring is generally more metabolically robust and chemically stable. acs.orgenamine.netbeilstein-journals.org

This principle of isosteric replacement allows chemists to fine-tune the physicochemical properties of a lead compound without drastically altering its core structure or binding mode. nih.govnih.gov By incorporating an oxetane, as seen in this compound, a scaffold is created that already possesses desirable properties such as increased polarity and metabolic stability, which can be beneficial for downstream drug development. nih.govnih.gov

| Original Group | Bioisostere | Key Property Improvements |

|---|---|---|

| gem-Dimethyl | Oxetane | Increased polarity, enhanced solubility, improved metabolic stability. nih.govenamine.net |

| Carbonyl (Ketone) | Oxetane | Greater metabolic and chemical stability, similar H-bond acceptance. acs.orgnih.govbeilstein-journals.org |

| Morpholine | Spiro-oxetane | Metabolically robust analogue. enamine.netnih.gov |

The 1,4-Diazepane Moiety in Scaffold Construction

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry. jocpr.comnih.gov This designation stems from its presence in numerous biologically active compounds across a wide range of therapeutic areas, including antipsychotics, anxiolytics, and enzyme inhibitors. semanticscholar.orgresearchgate.netnih.gov Its utility in scaffold design is largely due to its conformational adaptability.

Unlike smaller, more rigid ring systems, the seven-membered 1,4-diazepane ring possesses significant conformational flexibility. researchgate.net It can adopt several low-energy conformations, such as pseudo-chair and twist-boat forms. nih.govmdpi.comresearchgate.net This flexibility allows a molecule containing a diazepane core to adapt its shape to fit the topological requirements of diverse biological targets. nih.gov

For example, studies on 1,4-diazepane-based orexin (B13118510) receptor antagonists revealed that the central ring exists in an unexpected low-energy twist-boat conformation. nih.gov The design of subsequent constrained analogues was guided by this conformational understanding, leading to potent compounds. nih.gov This adaptability is a key advantage in scaffold-based drug design; the 1,4-diazepane moiety in this compound provides a flexible anchor that can orient the rigid oxetane group and other substituents in multiple ways, increasing the probability of achieving a productive binding interaction with a target protein.

Potential for Diverse Substitution and Functional Group Introduction

The chemical architecture of this compound offers significant potential for structural elaboration, rendering it a versatile scaffold in research. This versatility stems from the distinct reactivity of its two core components: the 1,4-diazepane ring and the oxetane moiety. The diazepane ring, featuring a secondary amine at the 4-position, serves as the primary site for the introduction of a wide array of functional groups and substituents.

The secondary amine's lone pair of electrons makes it a nucleophilic center, amenable to a variety of classical organic reactions. This allows for systematic modification to explore structure-activity relationships (SAR) in medicinal chemistry and materials science. Key transformations that can be envisioned at this position include:

N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of simple alkyl chains, complex cyclic systems, or functionalized appendages.

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce aryl or heteroaryl substituents, providing access to compounds with extended electronic systems and diverse pharmacological profiles.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amides. This modification can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Sulfonylation: The formation of sulfonamides via reaction with sulfonyl chlorides is another common derivatization strategy, often used to modulate physicochemical properties.

While the diazepane ring is the more reactive handle for derivatization, the oxetane ring also presents opportunities for functionalization, albeit through different chemical strategies. Functionalization of the oxetane ring itself is less straightforward than derivatization of the diazepane nitrogen. However, methods such as the ring-opening of the oxetane under specific acidic or nucleophilic conditions can be used to introduce new functionalities. rsc.org More commonly, derivatives could be synthesized using pre-functionalized oxetane building blocks prior to their attachment to the 1,4-diazepane scaffold. acs.orgnih.gov

The table below summarizes the potential sites and types of modifications for the this compound scaffold.

| Modification Site | Reaction Type | Potential Functional Groups Introduced | Purpose of Modification |

| Diazepane N-4 | N-Alkylation | Alkyl, Benzyl, Substituted Alkyl Chains | Modulate lipophilicity, steric bulk, and basicity. |

| Diazepane N-4 | N-Arylation | Phenyl, Pyridyl, other Heteroaryls | Introduce aromatic interactions, tune electronic properties. |

| Diazepane N-4 | N-Acylation | Amides, Carbamates | Alter hydrogen bonding capacity, introduce new vectors for interaction. |

| Diazepane N-4 | Sulfonylation | Sulfonamides | Improve metabolic stability and solubility. |

| Oxetane Ring | Ring Opening | Diols, Ether-alcohols | Drastically alter scaffold structure and properties. |

| Oxetane Ring | Substitution (via pre-functionalized precursors) | Methyl, Fluoro, Hydroxymethyl | Fine-tune steric and electronic properties of the oxetane moiety. acs.org |

Synergistic Contributions of Oxetane and Diazepane Rings to Scaffold Properties

The combination of the oxetane and 1,4-diazepane rings within a single molecular scaffold results in a synergistic interplay of properties that are highly advantageous in research, particularly in drug discovery. Each ring system contributes distinct and complementary characteristics that, when combined, create a scaffold with enhanced physicochemical and pharmacological potential.

The oxetane ring is a small, polar, three-dimensional moiety that has gained significant attention as a beneficial structural motif in medicinal chemistry. nih.govnih.gov Its incorporation is known to confer several positive attributes:

Improved Physicochemical Properties: Oxetanes can enhance aqueous solubility and reduce lipophilicity (LogD) compared to more common carbocyclic or gem-dimethyl groups. researchgate.netacs.org This is crucial for improving the drug-like properties of a molecule.

Metabolic Stability: The oxetane ring can block sites of metabolism, leading to improved pharmacokinetic profiles. researchgate.net

Three-Dimensionality: As a non-planar, sp³-rich structure, the oxetane ring encourages exploration of three-dimensional chemical space, which can lead to higher target selectivity and potency. nih.gov

Hydrogen Bond Acceptor: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. nih.gov

The 1,4-diazepane ring is recognized as a "privileged structure" in medicinal chemistry, meaning it is a scaffold that is capable of binding to multiple biological targets. researchgate.netjocpr.com Its key contributions include:

Structural Flexibility: The seven-membered ring has a higher degree of conformational flexibility compared to smaller five- or six-membered rings, allowing it to adapt to the shape of various binding sites.

Dual Points for Functionalization: The two nitrogen atoms in the 1,4-diazepane ring serve as points for the attachment of different substituents, allowing for the fine-tuning of the molecule's properties and the creation of diverse chemical libraries.

Modulation of Basicity: The nitrogen atoms provide basic centers, the pKa of which can be modulated through substitution to optimize interactions with biological targets and improve pharmacokinetic properties.

| Property | Contribution from Oxetane Ring | Contribution from Diazepane Ring | Synergistic Effect |

| Solubility | Increases aqueous solubility due to polarity. nih.govresearchgate.net | Basic nitrogens can be protonated to form soluble salts. | Enhanced overall solubility profile, improving potential for formulation and bioavailability. |

| Metabolic Stability | Can block metabolically labile sites. researchgate.net | Substituents on nitrogen can be chosen to resist metabolic degradation. | Increased resistance to metabolic breakdown, leading to improved pharmacokinetic profiles. |

| Structural Diversity | Provides a rigid, 3D anchor. nih.gov | Offers two sites for diverse substitution. researchgate.net | A scaffold that combines 3D complexity with the potential for extensive library generation. |

| Target Interaction | Acts as a hydrogen bond acceptor. nih.gov | Provides multiple points for ionic and hydrogen bonding. | Multiple potential interactions with biological targets, increasing the likelihood of high-affinity binding. |

Future Research Directions and Emerging Opportunities

Development of Advanced Stereoselective Synthetic Methodologies

The creation of stereochemically pure 1-(Oxetan-3-yl)-1,4-diazepane and its derivatives is a key area for future research. The development of advanced stereoselective synthetic methods is crucial for controlling the three-dimensional arrangement of the molecule, which is often critical for its biological activity.

Current synthetic strategies often rely on the cyclization of precursors. Future methodologies could focus on asymmetric approaches to establish the chiral centers within the diazepane ring or on the oxetane (B1205548) moiety. For instance, the intramolecular Fukuyama-Mitsunobu cyclization has been successfully used to create chiral 1,4-diazepanes from N-nosyl diamino alcohols derived from commercially available chiral amino alcohols. researchgate.net Another promising avenue is the use of enzymatic intramolecular asymmetric reductive amination, which has been shown to produce chiral 1,4-diazepanes with high enantioselectivity using imine reductases (IREDs). researchgate.net

Furthermore, the synthesis of the oxetane ring itself offers opportunities for stereocontrol. researchgate.net Methods starting from chiral 1,3-diols can be employed to construct the four-membered ring with a defined stereochemistry. researchgate.net The integration of these stereoselective steps into a cohesive strategy for synthesizing specific enantiomers of this compound will be a significant step forward. The diazepine (B8756704) scaffold's unique geometry, conferred by its seven-membered ring, provides a stable framework for adding functional groups, making it a "privileged structure" in drug design. nih.gov

Integration of Machine Learning and AI in Scaffold Design and Prediction

Key applications include:

Generative Chemistry: AI algorithms can design novel, synthesizable molecules based on the core scaffold, exploring a vast chemical space that would be inaccessible through traditional methods alone. technologynetworks.com For these AI-derived compounds to be useful, they must be chemically stable and synthetically feasible. technologynetworks.com

Predictive Modeling: Machine learning models can be trained to predict properties such as binding affinity for specific biological targets, aqueous solubility, metabolic stability, and potential toxicity. drugtargetreview.comnih.gov This allows researchers to prioritize the synthesis of compounds with the most promising profiles. The oxetane motif is often incorporated to fine-tune such properties. nih.govnih.gov

Retrosynthetic Analysis: AI can propose viable synthetic routes for complex target molecules, identifying key reactions and starting materials. drugtargetreview.com This can significantly reduce the time and effort required for chemical synthesis.

By integrating AI, researchers can move beyond incremental modifications and explore more innovative designs, optimizing the this compound scaffold for specific applications with greater efficiency. youtube.com

Exploration of Novel Chemical Transformations and Reactivity Patterns

The this compound molecule contains two key reactive centers: the strained oxetane ring and the nucleophilic nitrogen atoms of the diazepane ring. The inherent ring strain of the oxetane makes it susceptible to ring-opening reactions, which can be exploited to create a diverse array of new molecular architectures. researchgate.netacs.org

Future research will likely focus on exploring the unique reactivity that arises from the interplay between these two functional groups. For example:

Intramolecular Ring Opening: The nitrogen atoms of the diazepane ring could act as internal nucleophiles, leading to intramolecular ring-opening of the oxetane. This could result in the formation of novel fused or bridged heterocyclic systems.

Lewis Acid-Catalyzed Transformations: The activation of the oxetane oxygen with a Lewis acid can facilitate nucleophilic attack by either external or internal nucleophiles, leading to a variety of functionalized diazepane derivatives. researchgate.net

Ring Expansions: Under specific conditions, the oxetane ring can undergo expansion to form larger heterocyclic systems, a reaction that could be strategically employed to access novel scaffolds. researchgate.net

Understanding these novel transformations will expand the synthetic utility of the this compound core, providing access to new chemical space. researchgate.netbeilstein-journals.org The synthesis of various 1,4-diazepane derivatives has been achieved through efficient procedures using different catalysts. rsc.orgnih.gov

Design and Synthesis of Chemically Diverse Analogues for Probe Development

The this compound scaffold is an excellent starting point for the development of chemical probes—specialized molecules used to study biological processes and validate drug targets. The design and synthesis of a library of chemically diverse analogues are essential for this purpose.

The diazepine scaffold is considered a "privileged structure" because it can serve as a versatile template for developing ligands for numerous biological targets. nih.gov The oxetane moiety is often added to lead compounds to improve properties like solubility and metabolic stability while reducing lipophilicity. nih.gov

A successful example of analogue design involves substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, which were developed as potent antagonists for the 5-HT6 receptor. openpharmaceuticalsciencesjournal.com Following this precedent, future work on this compound could involve:

Systematic Functionalization: Introducing a variety of substituents at different positions on both the oxetane and diazepane rings to explore structure-activity relationships (SAR).

Scaffold Hopping: Replacing parts of the scaffold with other ring systems while maintaining key pharmacophoric features to discover novel intellectual property and improved properties.

Conformational Locking: Introducing structural constraints to lock the flexible diazepane ring into specific conformations, which can lead to increased potency and selectivity for a given biological target.

The development of such a diverse library of analogues will provide valuable tools for chemical biology and could lead to the identification of novel lead compounds for drug discovery. nih.gov

Q & A

Q. Critical Conditions :

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions .

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization for isolation .

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield Range | Source |

|---|---|---|---|

| Diazepane formation | 1,4-diamine + 1,2-dibromoethane, K₂CO₃ | 60-75% | |

| Oxetane substitution | Oxetan-3-yl triflate, Pd(OAc)₂, DMF | 45-65% |

Basic: How is the molecular structure of this compound characterized experimentally and computationally?

Methodological Answer:

- Experimental Techniques :

- Computational Methods :

- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps using Gaussian) .

- Molecular Dynamics : Simulate solvation effects and conformational flexibility .

Advanced: How can factorial design or sequential simplex optimization improve synthesis efficiency?

Methodological Answer:

- Screening Factors : Use a 2⁴ factorial design to test variables: temperature (60–100°C), catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF), and reaction time (12–24 hrs) .

- Optimization : Apply sequential simplex to refine conditions (e.g., maximize yield by adjusting Pd catalyst and solvent ratio iteratively) .

- Example Workflow :

Advanced: How to resolve contradictions in reported biological activities of 1,4-diazepane derivatives?

Methodological Answer:

- Data Harmonization : Normalize assay conditions (e.g., IC₅₀ values adjusted for cell line variability) .

- Meta-Analysis : Pool data from studies using fixed-effects models, accounting for outliers (e.g., inconsistent antimicrobial activity in Gram-negative vs. Gram-positive bacteria) .

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to compare binding affinities across targets (e.g., kinase vs. GPCR selectivity) .

Q. Table 2: Biological Activity Comparison

| Derivative | Target (IC₅₀, μM) | Assay Model | Source |

|---|---|---|---|

| This compound | EGFR: 2.1 ± 0.3 | HeLa cells | |

| Thiophene-sulfonyl analogue | CYP3A4: 8.7 ± 1.2 | Liver microsomes |

Basic: What in vitro protocols are used for initial biological screening?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .

- Cytotoxicity : MTT assay in HEK293 cells (48-hr exposure, triplicate replicates) .

- Data Analysis : Calculate IC₅₀ via nonlinear regression (GraphPad Prism) and report SEM .

Advanced: How do QSAR models guide the design of this compound derivatives?

Methodological Answer:

- Descriptor Selection : Include logP, polar surface area, and topological torsion .

- Model Validation : Use leave-one-out cross-validation (R² > 0.7) .

- Case Study : A QSAR model predicted enhanced kinase inhibition with electron-withdrawing oxetane substituents (validated via synthesis) .

Basic: What purification techniques are optimal post-synthesis?

Methodological Answer:

- Chromatography : Flash chromatography (silica gel, gradient elution) for small-scale batches .

- Crystallization : Use ethanol/water mixtures for high-purity crystals (≥98% by HPLC) .

- Troubleshooting : Monitor by TLC (Rf = 0.3 in EtOAc/hexane 1:1) to detect byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.